molecular formula C10H10F3NO2 B13053909 1-Amino-1-[2-(trifluoromethoxy)phenyl]acetone

1-Amino-1-[2-(trifluoromethoxy)phenyl]acetone

Cat. No.: B13053909
M. Wt: 233.19 g/mol
InChI Key: ACRQFYQPVJJFOX-UHFFFAOYSA-N
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Description

1-Amino-1-[2-(trifluoromethoxy)phenyl]acetone is an organic compound characterized by the presence of an amino group and a trifluoromethoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-[2-(trifluoromethoxy)phenyl]acetone typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include solvents like methanol or ethanol and may require mild heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-[2-(trifluoromethoxy)phenyl]acetone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-Amino-1-[2-(trifluoromethoxy)phenyl]acetone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 1-Amino-1-[2-(trifluoromethoxy)phenyl]acetone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone
  • 1-Amino-1-[3-(trifluoromethoxy)phenyl]acetone

Comparison: 1-Amino-1-[2-(trifluoromethoxy)phenyl]acetone is unique due to the position of the trifluoromethoxy group on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool in drug discovery and development.

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

1-amino-1-[2-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H10F3NO2/c1-6(15)9(14)7-4-2-3-5-8(7)16-10(11,12)13/h2-5,9H,14H2,1H3

InChI Key

ACRQFYQPVJJFOX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1OC(F)(F)F)N

Origin of Product

United States

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